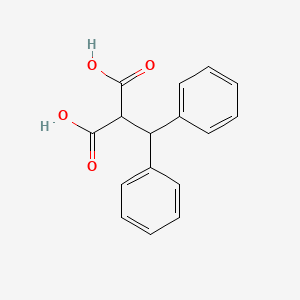
(Diphenylmethyl)propanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Diphenylmethyl)propanedioic acid is a chemical compound that belongs to the class of dicarboxylic acids It is characterized by the presence of two carboxyl groups (-COOH) attached to a central carbon atom, which is also bonded to a diphenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Diphenylmethyl)propanedioic acid typically involves the reaction of diphenylmethanol with malonic acid in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired dicarboxylic acid. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow methods to enhance efficiency and yield. For example, the use of microreactors allows for precise control of reaction conditions, leading to higher purity and reduced production times. Industrial production also focuses on optimizing the use of catalysts and solvents to minimize environmental impact and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
(Diphenylmethyl)propanedioic acid undergoes various chemical reactions typical of dicarboxylic acids. These include:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or hydrocarbons.
Substitution: The carboxyl groups can participate in substitution reactions to form esters, amides, or anhydrides.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuryl chloride, bromine, thionyl chloride, and phosphorus pentachloride. Reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include esters, amides, anhydrides, and various halogenated derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Applications De Recherche Scientifique
(Diphenylmethyl)propanedioic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme inhibition.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including β-lactam antibiotics.
Industry: The compound is used in the production of specialty chemicals, resins, and polymers
Mécanisme D'action
The mechanism of action of (Diphenylmethyl)propanedioic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a competitive inhibitor of enzymes such as succinate dehydrogenase in the respiratory electron transport chain. This inhibition disrupts the normal metabolic processes, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Malonic Acid:
Dimethyl Malonate: A diester derivative of malonic acid, commonly used in organic synthesis.
Succinic Acid: Another dicarboxylic acid with a similar structure but different reactivity and applications.
Uniqueness
(Diphenylmethyl)propanedioic acid is unique due to the presence of the diphenylmethyl group, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Propriétés
Numéro CAS |
4372-39-8 |
|---|---|
Formule moléculaire |
C16H14O4 |
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
2-benzhydrylpropanedioic acid |
InChI |
InChI=1S/C16H14O4/c17-15(18)14(16(19)20)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H,(H,17,18)(H,19,20) |
Clé InChI |
GVSOIHLBHAKZIV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


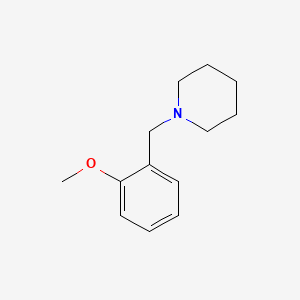
![3-Fluoro-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14164716.png)

![(5R)-3-amino-13-(hydroxymethyl)-5-methoxy-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-9,12,13,14-tetrol](/img/structure/B14164722.png)
![6-{(2E)-2-[1-(5-bromothiophen-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14164723.png)

![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B14164731.png)
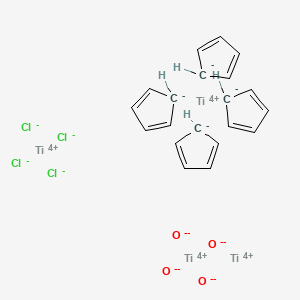
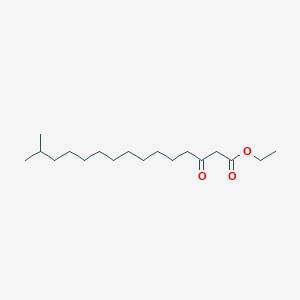
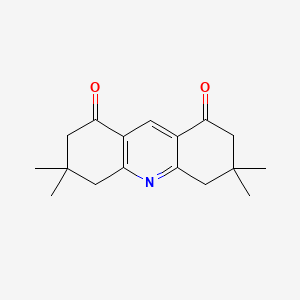
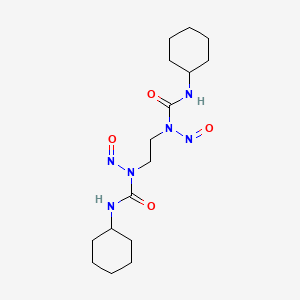
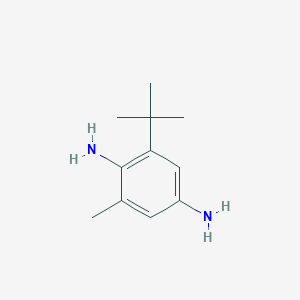
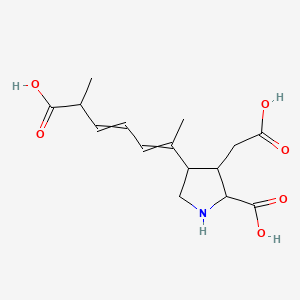
![1-(3-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14164776.png)
